molecular formula C11H15NO3 B3056321 2-Tert-butyl-4-methyl-6-nitrophenol CAS No. 70444-48-3

2-Tert-butyl-4-methyl-6-nitrophenol

Cat. No. B3056321
CAS RN: 70444-48-3
M. Wt: 209.24 g/mol
InChI Key: NLRFBTUMGBHDRH-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-methyl-6-nitrophenol, also known as TNB or Picric Acid, is a yellow crystalline compound that is commonly used in scientific research. It was first synthesized in the 19th century and has since been widely utilized in various fields of study, including chemistry, biology, and medicine. TNB is known for its unique properties, including its ability to form stable complexes with metal ions, which has led to its use in analytical chemistry and as a dye.

Scientific Research Applications

1. Environmental Analysis

A method was developed for determining 2-nitrophenol, 4-nitrophenol, 4,6-dinitro-o-cresol, and 2-sec.butyl-4,6-dinitrophenol in soils, involving extraction, removal of co-extracted humic acids, and gas chromatography. This illustrates the compound's relevance in environmental monitoring and soil analysis (Vozňáková, Podehradská, & Kohlíčková, 1996).

2. Antioxidant and Light Stabilization

2,6-di-tert-butyl-4-methylphenol undergoes hydrogen abstraction, forming benzyl radicals that couple with nitroxides. These reactions are crucial in understanding antioxidant behavior and light stabilization in polymers (Carloni, Greci, Stipa, Rizzoli, Sgarabotto, & Ugozzoli, 1993).

3. Voltammetric Analysis

A differential pulse voltammetry method was developed for the nitro derivative of 2,6-di-tert-butyl-4-methyl-phenol, showing its potential in electrochemical analysis and practical application in oil analysis (Chýlková, Machalický, Tomášková, Šelešovská, & Navrátil, 2016).

4. Chemical Synthesis and Reactions

The nitration of di(tert-butyl)phenols leads to products from oxidative coupling, illustrating the compound's utility in chemical synthesis and reaction studies (Vol’eva, Komissarova, Belostotskaya, Grishina, & Ershov, 1991).

5. Physical and Spectral Characterization

2,6-di-tert-butyl-4-nitrophenol (DBNP), a potential uncoupler of oxidative phosphorylation, was characterized using various spectroscopic techniques. This research contributes to understanding the physical properties of such compounds (Rivera‐Nevares, Wyman, Minden, Lacy, Chabinyc, Fratini, & Macys, 1995).

6. Electrochemical Techniques in Transformer Oil

The electrochemical properties of 2,6-di-tert-butyl-4-methylphenol in transformer oil were investigated, demonstrating its relevance in the analysis and maintenance of transformer oils (Zhou, Bing, Tao, & Song, 2012).

properties

IUPAC Name

2-tert-butyl-4-methyl-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-5-8(11(2,3)4)10(13)9(6-7)12(14)15/h5-6,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRFBTUMGBHDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395732
Record name 2-tert-butyl-4-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70444-48-3
Record name 2-tert-butyl-4-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-TERT-BUTYL-4-METHYL-6-NITROPHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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